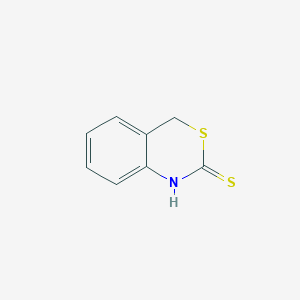

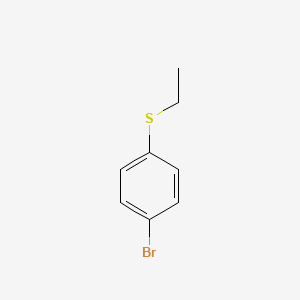

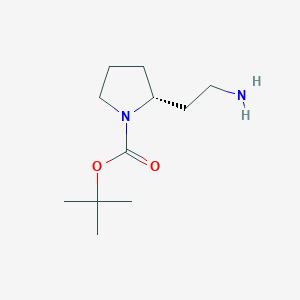

4-(4-甲基苯基)-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-methylphenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as receptor antagonists in various biological pathways .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the manipulation of substituents on the pyrazole ring to achieve desired biological activities. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents, including the presence of a basic amine, was crucial for activity . Similarly, Schiff base ligands derived from pyrazolone compounds have been synthesized through condensation reactions with various aromatic amines . These methods highlight the synthetic versatility of pyrazole derivatives and the importance of substituents for their biological function.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can significantly influence their biological activity. Crystallographic studies have revealed that these compounds can exist in different tautomeric forms, such as the amine-one form, which is stabilized by strong hydrogen bonding . The geometry of these molecules, as determined by single crystal X-ray diffraction, can provide insights into their potential interactions with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, reactions with amines and phenols can lead to the formation of substituted pyrazolones or cyclization to azolylidene pyrazolones . Schiff bases derived from pyrazolones can also form complexes with metals like copper, resulting in mononuclear octahedral complexes with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, thermal stability, and electronic structure, are crucial for their practical applications. Spectroscopic methods like NMR, IR, and UV/Vis, along with thermal analysis, can characterize these properties . Additionally, computational methods such as density functional theory (DFT) calculations can predict the molecular electrostatic potential and vibrational modes, providing a deeper understanding of the compound's reactivity and interactions .

科学研究应用

非线性光学性质

合成了目标化合物的衍生物 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺,并对其进行了结构表征。它表现出显着的非线性光学性质,这由最高占据分子轨道 (HOMO) 和最低未占据分子轨道 (LUMO) 之间的小能量隙表明,表明其在光学器件中具有潜在应用,因为这些性质是由分子内电荷转移引起的 (Tamer 等人,2016 年)。

合成中的反应性

在还原环化的背景下,研究了吡唑衍生物的反应性。观察到这些化合物内的分子内氢键导致它们的低反应性,影响取代的 1H-吡唑并[3,4-b]喹喔啉的合成。该研究为优化其合成条件提供了见解,这对于复杂分子结构的开发至关重要 (Szlachcic 等人,2020 年)。

金属离子的化学传感器

合成了一种新型的具有 3-(4-甲基苯基)-1H-吡唑-5-胺部分的二芳乙烯,展示了其作为化学传感器的能力。它对 Al3+ 和 Zn2+ 离子表现出优异的荧光传感能力,检测限非常低,突出了其在各种应用中检测这些金属离子的潜力,包括环境监测和医学诊断 (Gao 等人,2018 年)。

缓蚀

吡唑化合物已证明其作为缓蚀剂的有效性。一项涉及 N,N-双[(3,5-二甲基-1H-吡唑-1-基)甲基]-N-(4-甲基苯基)胺的研究表明,它是在酸性介质中纯铁腐蚀的有效抑制剂。此特性对于金属保存至关重要的行业至关重要,例如在建筑和汽车行业 (Chetouani 等人,2005 年)。

安全和危害

未来方向

属性

IUPAC Name |

4-(4-methylphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBRCBZFIAMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406128 |

Source

|

| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-1H-pyrazol-5-amine | |

CAS RN |

40545-63-9 |

Source

|

| Record name | 4-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)